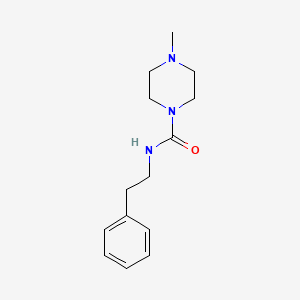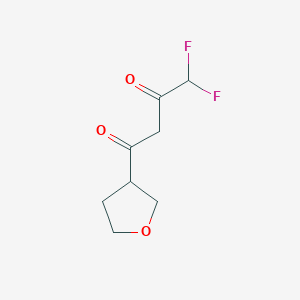
4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione, commonly known as 3-oxo-4,4-difluorobutanoic acid (DFBA), is a difluoroalkyl ester of oxo-acids and is widely used in organic synthesis and biochemistry. It has many potential applications in the fields of medicinal chemistry, drug discovery, and biotechnology. DFBA is a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, it has also been used in the synthesis of polymers and materials.
Scientific Research Applications
4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione has been widely used in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been used to develop new drugs and to study the properties of existing drugs. It has also been used to synthesize new polymers and materials. In addition, 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione has been used to study the biochemical and physiological effects of drugs and to investigate their mechanisms of action.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione has been shown to interact with proteins, which may lead to changes in the structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione are still being studied. However, it has been shown to have an inhibitory effect on enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with proteins, which may lead to changes in the structure and function of proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione in laboratory experiments include its low cost, ease of synthesis, and its ability to be used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione has been used in the synthesis of polymers and materials. However, there are some limitations to using 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione in laboratory experiments. These include its low solubility in water, its low stability in acidic solutions, and its potential toxicity.
Future Directions
The potential applications of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione are still being explored. Some of the future directions that may be explored include: further investigation of its mechanism of action; further research into its biochemical and physiological effects; further research into its potential toxicity; and further research into its potential applications in the fields of medicinal chemistry and drug discovery. Additionally, further research into the synthesis of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione and its derivatives may lead to new and improved methods of synthesis.
Synthesis Methods
The synthesis of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione is relatively simple and can be accomplished by various methods. The most common method is the reaction of 4,4-difluorobutyric acid with oxalyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction produces the desired product in good yields and can be carried out at room temperature. Other methods of synthesis include the reaction of 4,4-difluorobutyric acid with ethyl chloroformate, the reaction of 4,4-difluorobutanol with oxalyl chloride, and the reaction of 4,4-difluorobutanol with ethyl chloroformate.
properties
IUPAC Name |
4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O3/c9-8(10)7(12)3-6(11)5-1-2-13-4-5/h5,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCFZWDOCWZOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(oxolan-3-yl)butane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

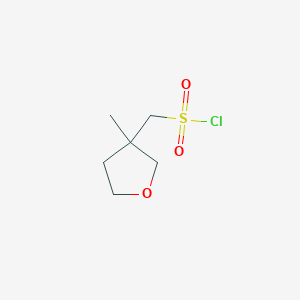
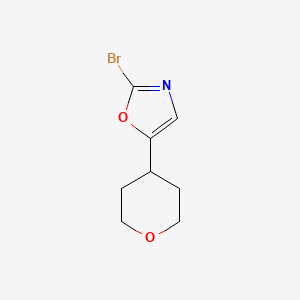
![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)

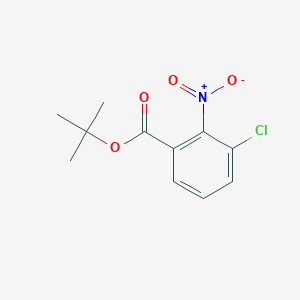
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
